4-(4-Bromophenyl)-2-[(Z)-2-(1-phenylethylidene)hydrazin-1-YL]-1,3-thiazole
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Overview
Description
4-(4-Bromophenyl)-2-[(Z)-2-(1-phenylethylidene)hydrazin-1-YL]-1,3-thiazole is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-2-[(Z)-2-(1-phenylethylidene)hydrazin-1-YL]-1,3-thiazole typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction, where a bromobenzene derivative reacts with the thiazole ring.
Formation of the Phenylethylidene Hydrazine Moiety: This step involves the condensation of a phenylhydrazine derivative with an aldehyde or ketone to form the hydrazone, which is then coupled with the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Catalysts and automated reactors may be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-2-[(Z)-2-(1-phenylethylidene)hydrazin-1-YL]-1,3-thiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives, depending on the nucleophile used.
Scientific Research Applications
4-(4-Bromophenyl)-2-[(Z)-2-(1-phenylethylidene)hydrazin-1-YL]-1,3-thiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-2-[(Z)-2-(1-phenylethylidene)hydrazin-1-YL]-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA: Binding to DNA and affecting gene expression.
Modulating Receptor Activity: Interacting with cellular receptors to influence signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)-2-[(Z)-2-(1-phenylethylidene)hydrazin-1-YL]-1,3-thiazole: Similar structure but with a chlorine atom instead of bromine.
4-(4-Methylphenyl)-2-[(Z)-2-(1-phenylethylidene)hydrazin-1-YL]-1,3-thiazole: Similar structure but with a methyl group instead of bromine.
Uniqueness
4-(4-Bromophenyl)-2-[(Z)-2-(1-phenylethylidene)hydrazin-1-YL]-1,3-thiazole is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which may enhance the compound’s binding affinity to biological targets.
Properties
Molecular Formula |
C17H14BrN3S |
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Molecular Weight |
372.3 g/mol |
IUPAC Name |
4-(4-bromophenyl)-N-[(E)-1-phenylethylideneamino]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C17H14BrN3S/c1-12(13-5-3-2-4-6-13)20-21-17-19-16(11-22-17)14-7-9-15(18)10-8-14/h2-11H,1H3,(H,19,21)/b20-12+ |
InChI Key |
SIEUFRALAPBKDI-UDWIEESQSA-N |
Isomeric SMILES |
C/C(=N\NC1=NC(=CS1)C2=CC=C(C=C2)Br)/C3=CC=CC=C3 |
Canonical SMILES |
CC(=NNC1=NC(=CS1)C2=CC=C(C=C2)Br)C3=CC=CC=C3 |
Origin of Product |
United States |
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